3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane . This compound acts as a reversible inhibitor of UT-B .
Mode of Action
This compound interacts with its target, UT-B, by binding to an intracellular site in a urea-competitive manner . This binding inhibits the influx of urea through UT-B, thereby disrupting the normal function of the transporter .
Biochemical Pathways
The inhibition of UT-B affects the urea transport pathway . Urea is a major end product of nitrogen metabolism in humans and is transported by UT-B. By inhibiting UT-B, this compound disrupts the balance of urea in the body .
Pharmacokinetics
It is soluble in dmso at a concentration of 100 mg/ml , which suggests that it may have good bioavailability
Result of Action
The inhibition of UT-B by this compound leads to a decrease in the maximum urinary concentration of urea . It also increases urination volume . These effects could potentially be used to treat conditions related to urea imbalance.
Properties
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-13-8-9-14(2)17(12-13)30(27,28)21-20-23-19(22-15-6-4-3-5-7-15)18-16(10-11-29-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBCOSIIANPDKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.